molecular formula C14H11Cl B162029 1-[(Z)-Styryl]-4-chlorobenzene CAS No. 1657-49-4

1-[(Z)-Styryl]-4-chlorobenzene

Katalognummer: B162029
CAS-Nummer: 1657-49-4
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: TTYKTMUIQGPMMH-SREVYHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-Styryl]-4-chlorobenzene is an organic compound characterized by the presence of a chlorine atom attached to the fourth position of the stilbene structure Stilbenes are a group of compounds known for their double bond between two benzene rings, which can exist in either the cis (Z) or trans (E) configuration The this compound specifically refers to the cis configuration, where the chlorine atom and the phenyl groups are on the same side of the double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Styryl]-4-chlorobenzene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield this compound under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Z)-Styryl]-4-chlorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane, 4-chlorobibenzyl.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: 4-chlorobibenzyl.

    Substitution: Various substituted stilbenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(Z)-Styryl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other biologically active stilbenes.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(Z)-Styryl]-4-chlorobenzene involves its interaction with various molecular targets. The double bond and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    (E)-4-Chlorostilbene: The trans isomer of 4-Chlorostilbene, which has different physical and chemical properties due to the different spatial arrangement of atoms.

    4-Bromostilbene: Similar to 1-[(Z)-Styryl]-4-chlorobenzene but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-Methylstilbene:

Uniqueness: this compound is unique due to its specific configuration and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

1657-49-4

Molekularformel

C14H11Cl

Molekulargewicht

214.69 g/mol

IUPAC-Name

1-chloro-4-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-

InChI-Schlüssel

TTYKTMUIQGPMMH-SREVYHEPSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Isomerische SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.